![molecular formula C22H16Cl2N4O3 B2762715 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 923217-35-0](/img/no-structure.png)

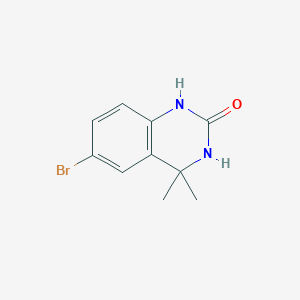

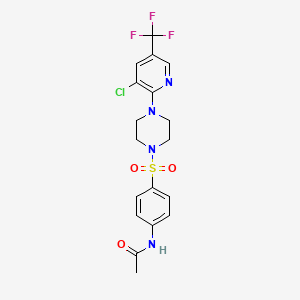

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrido[3,2-d]pyrimidin . Pyrido[3,2-d]pyrimidin is a heterocyclic compound and is a core structure that is often found in various pharmaceutical agents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrido[3,2-d]pyrimidin derivatives. For instance, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was reported, which involved varying solvents, catalysts, and the use of microwave irradiation .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis and bioactivity evaluation of N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxyacetamide series demonstrate innovative approaches to crafting compounds with potential herbicidal properties (Fang Hai-bin, 2007).

- Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, reveal their antimicrobial potential, showcasing the versatile nature of pyrimidine-based compounds in addressing microbial resistance (A. Hossan et al., 2012).

- The structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide via synthesis and molecular docking analysis highlights the compound's anticancer capabilities, demonstrating the critical role of structural analysis in drug design (G. Sharma et al., 2018).

Bioactivity and Chemical Reactivity

- Research on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives emphasizes their significant roles in medicinal chemistry, especially as potential antibacterial agents (O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021).

- The design, synthesis, and evaluation of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties illustrate the therapeutic potential of pyrimidine-based compounds in pain and inflammation management (T. Selvam et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 4-chloroaniline to form the intermediate compound. This intermediate is then reacted with N-(4-chlorophenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "4-chloroaniline", "N-(4-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 4-chloroaniline in the presence of a coupling agent to form the intermediate compound.", "Step 3: Reaction of the intermediate compound with N-(4-chlorophenyl)acetamide in the presence of a base to form the final product." ] } | |

Número CAS |

923217-35-0 |

Nombre del producto |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide |

Fórmula molecular |

C22H16Cl2N4O3 |

Peso molecular |

455.3 |

Nombre IUPAC |

N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C22H16Cl2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |

Clave InChI |

HAVDIODMUKPPQS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2762634.png)

![N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762640.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2762642.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2762648.png)

![N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2762649.png)

![2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2762650.png)